

4-(Piperidin-1-yl)benzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Piperidin-1-yl)benzaldehyde

Cat. No.: B083096

[Get Quote](#)

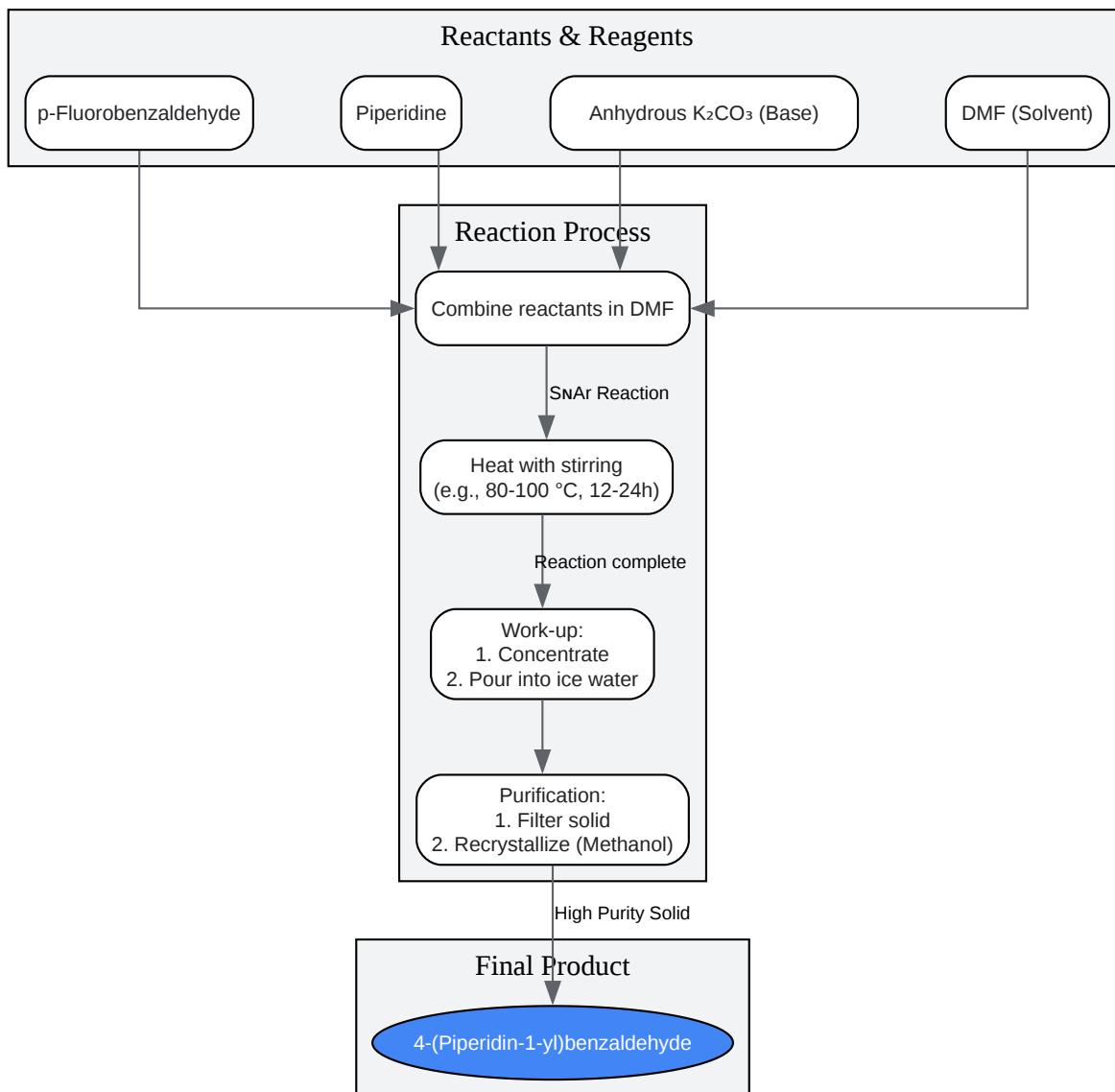
An In-Depth Technical Guide to **4-(Piperidin-1-yl)benzaldehyde**

Authored by a Senior Application Scientist Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of synthetic organic chemistry and drug discovery, **4-(Piperidin-1-yl)benzaldehyde** stands out as a pivotal intermediate. Its unique molecular architecture, featuring a piperidine ring connected to a benzaldehyde moiety, provides a versatile platform for the synthesis of a wide array of complex molecules. This guide offers an in-depth exploration of its properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences. The compound is unequivocally identified by its CAS Number: 10338-57-5.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. **4-(Piperidin-1-yl)benzaldehyde** is typically a solid at room temperature, with characteristics that make it suitable for a variety of reaction conditions.[\[1\]](#)[\[2\]](#) A summary of its key properties is presented below.


Property	Value	Reference
CAS Number	10338-57-5	[1] [2] [4] [5] [6]
Molecular Formula	C ₁₂ H ₁₅ NO	[1] [2] [4] [5] [6]
Molecular Weight	189.25 g/mol	[1] [2] [4] [5] [6]
Appearance	White to light yellow/orange solid/crystal powder	[7]
Melting Point	61-64 °C	[1] [2] [4] [5]
Boiling Point	344.3 °C (Predicted)	[4] [5]
Density	1.091 g/cm ³ (Predicted)	[5]
Synonyms	1-(4-Formylphenyl)piperidine, 4-Piperidinobenzaldehyde	[1] [2] [7]
InChI Key	ILJVPSVCFVQUAD- UHFFFAOYSA-N	[1] [5]

Synthesis and Mechanistic Insights

The synthesis of **4-(Piperidin-1-yl)benzaldehyde** is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a good leaving group, typically a halide, from an aromatic ring by a nucleophile—in this case, the secondary amine of the piperidine ring.

The causality behind this choice of reaction is rooted in efficiency and atom economy. Using readily available starting materials like p-fluorobenzaldehyde and piperidine provides a direct and high-yielding route to the desired product.[\[8\]](#)[\[9\]](#) The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the substitution.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(Piperidin-1-yl)benzaldehyde**.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful completion yields a product whose physical properties (e.g., melting point) can be compared against literature values for verification.[8]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).[8][9]
- Heating: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12 to 24 hours.[8][9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the mixture is cooled to room temperature and the solvent (DMF) is removed under reduced pressure.[8]
- Precipitation: The resulting residue is poured into ice-cold water, which causes the product to precipitate out of the aqueous solution.[8] The mixture may be left to stand to maximize crystal formation.
- Isolation & Purification: The solid product is collected by vacuum filtration and washed thoroughly with water.[8]
- Recrystallization: Further purification is achieved by recrystallizing the crude solid from a suitable solvent, such as methanol, to yield the final product as yellow crystals.[8] A yield of up to 98% has been reported for this method.[8]

Key Applications and Research Highlights

The strategic value of **4-(Piperidin-1-yl)benzaldehyde** lies in its function as a versatile precursor for synthesizing a diverse range of target molecules.[10] Its aldehyde group is readily transformed into various other functional groups or used in condensation reactions to build larger molecular scaffolds.

Core Application Areas

Caption: Major application areas derived from **4-(Piperidin-1-yl)benzaldehyde**.

- Medicinal Chemistry:

- Anti-inflammatory and Antibacterial Agents: It serves as a starting material for synthesizing piperidine-incorporated α -aminophosphonates, which have shown antibacterial properties.
[\[1\]](#)[\[8\]](#)
- Cancer Research: The scaffold is used to create derivatives like 5-hydroxyaurones, which act as growth inhibitors against certain cancer cell lines.
[\[1\]](#)[\[8\]](#) A notable area of research is the development of Dihydrofolate Reductase (DHFR) inhibitors, where the piperidine moiety can interact effectively with the enzyme's active site.
[\[9\]](#)
- Neuropharmacology: It is a key reactant for synthesizing NR2B selective NMDA receptor antagonists, which are important targets for neurological disorders.
[\[1\]](#)[\[8\]](#)

- Materials Science:

- Fluorophores: The molecule is used to build fluorescent compounds for monitoring processes like polymerization.
[\[1\]](#)[\[8\]](#)
- Fullerene Chemistry: It is a reactant in the synthesis of fulleropyrrolidines, which are of interest in materials science and nanotechnology.
[\[1\]](#)[\[8\]](#)

Spectroscopic Profile

Characterization of **4-(Piperidin-1-yl)benzaldehyde** relies on standard spectroscopic techniques. While full spectra are best obtained from analytical services, computed data provides a reliable reference for structural confirmation.

13C NMR Chemical Shifts (Computed)

Carbon Atom	Chemical Shift (δ , ppm)
Aldehyde (C=O)	~190
Aromatic C (quaternary, attached to N)	~155
Aromatic C (quaternary, attached to CHO)	~127
Aromatic C-H (ortho to CHO)	~131
Aromatic C-H (ortho to N)	~113
Piperidine C (adjacent to N)	~49
Piperidine C (beta to N)	~26
Piperidine C (gamma to N)	~24

Note: These are representative shifts. Actual values may vary based on solvent and experimental conditions. A free resource to view the full spectrum is available on SpectraBase.

[\[11\]](#)

Safety and Handling

As with any chemical reagent, proper handling of **4-(Piperidin-1-yl)benzaldehyde** is crucial for laboratory safety. The compound is classified as an irritant.

- Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[\[1\]](#)[\[2\]](#)[\[12\]](#)
- GHS Hazard Statements:
 - H315: Causes skin irritation.[\[2\]](#)[\[12\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)[\[12\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)[\[12\]](#)

- Precautionary Measures:
 - P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[2][13]
 - P280: Wear protective gloves, protective clothing, and eye/face protection.[2][13]
 - P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2][13]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][13]
- Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[13][14] It is recommended to store under an inert gas as it can be air-sensitive.[7]

Conclusion

4-(Piperidin-1-yl)benzaldehyde (CAS: 10338-57-5) is more than just a chemical intermediate; it is a foundational tool for innovation in medicinal chemistry and materials science.[10] Its straightforward synthesis, combined with the reactivity of its aldehyde and piperidine functional groups, ensures its continued relevance in the development of novel therapeutics and advanced materials. Adherence to established safety protocols is essential to harness its full potential responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4- (1-ピペリジニル) ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4- (1-ピペリジニル) ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 10338-57-5|4-(Piperidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. 4-PIPERIDIN-1-YL-BENZALDEHYDE CAS#: 10338-57-5 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. 4-(Piperidin-1-yl)benzaldehyde | 10338-57-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]
- 9. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbino.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-(Piperidin-1-yl)benzaldehyde | C12H15NO | CID 291354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. peptide.com [peptide.com]
- To cite this document: BenchChem. [4-(Piperidin-1-yl)benzaldehyde CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083096#4-piperidin-1-yl-benzaldehyde-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com